molecular formula C7H2ClF3N2 B11897367 5-Chloro-2-ethynyl-4-(trifluoromethyl)pyrimidine

5-Chloro-2-ethynyl-4-(trifluoromethyl)pyrimidine

Cat. No.: B11897367
M. Wt: 206.55 g/mol
InChI Key: FHAGJYYARFMPDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-ethynyl-4-(trifluoromethyl)pyrimidine (CAS 1823338-35-7) is a high-value pyrimidine-based building block for research and development. Its molecular formula is C 7 H 2 ClF 3 N 2 , with a molecular weight of 206.55 g/mol . This compound is characterized by a pyrimidine ring system substituted with a chloro group, a trifluoromethyl group, and an ethynyl group, making it a versatile intermediate for synthetic chemistry. The compound's significant research value stems from its unique structure. The trifluoromethyl group is a strongly electron-withdrawing moiety that can profoundly influence a molecule's biological activity, metabolic stability, and lipophilicity . Simultaneously, the ethynyl group provides a reactive handle for further chemical modification via click chemistry or metal-catalyzed cross-coupling reactions, allowing researchers to construct more complex molecular architectures . Pyrimidine derivatives are a cornerstone in medicinal and agrochemical research. They are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antiviral, and antifungal properties . As such, this reagent is primarily used as a key synthetic intermediate in pharmaceutical development, agrochemical discovery, and materials science. For optimal stability, the product should be stored sealed in a dry environment at 2-8°C . Please Note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H2ClF3N2

Molecular Weight

206.55 g/mol

IUPAC Name

5-chloro-2-ethynyl-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C7H2ClF3N2/c1-2-5-12-3-4(8)6(13-5)7(9,10)11/h1,3H

InChI Key

FHAGJYYARFMPDR-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC=C(C(=N1)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Trifluoromethylation and Chlorination of Uracil Derivatives

A widely cited approach involves trifluoromethylation of uracil followed by chlorination. As described in US20140135497A1 , sodium trifluoromethanesulfinate (CF3_3SO2_2Na) and tert-butyl hydroperoxide (TBHP) in water facilitate trifluoromethylation at the 5-position of uracil. Subsequent chlorination with phosphoryl chloride (POCl3_3) and phosphoric acid (H3_3PO4_4) at 110–120°C yields 2,4-dichloro-5-trifluoromethylpyrimidine (5-TFP).

Key Reaction Conditions :

  • Trifluoromethylation : 40–100°C, aqueous phase, FeSO4_4 catalyst.

  • Chlorination : POCl3_3/H3_3PO4_4/DIPEA system, 5.2:0.13:1.69 molar ratio, 7–8 h.

Yield : 72.9% after distillation.

Alternative Chlorinating Agents

CN102827085A employs thionyl chloride (SOCl2_2) in dichloroethane for chlorinating 5-chlorouracil. This method avoids phosphorus-based reagents, reducing environmental impact.

Key Reaction Conditions :

  • Solvent : Dichloroethane, reflux (1–60 h).

  • Molar Ratio : 1:1–30 (5-chlorouracil:SOCl2_2).

Yield : >80% with 99% purity.

Introduction of the Ethynyl Group via Sonogashira Coupling

Palladium-Catalyzed Cross-Coupling

The ethynyl group is introduced via Sonogashira coupling between 5-chloro-2-iodo-4-(trifluoromethyl)pyrimidine and terminal alkynes. RSC Advances reports optimized conditions using Pd(PPh3_3)4_4/CuI in toluene with triethylamine (TEA) as a base.

Key Reaction Conditions :

  • Catalyst : Pd(PPh3_3)4_4 (10 mol%), CuI (20 mol%).

  • Solvent : Toluene, 25°C, 24 h under argon.

  • Substrate : 5-Chloro-2-iodo-4-(trifluoromethyl)pyrimidine and trimethylsilylacetylene (TMSA).

Yield : 85% after desilylation.

Copper-Free Conditions

PMC6644404 eliminates copper co-catalysts to prevent Glaser side reactions. Using [DTBNpP]Pd(crotyl)Cl (P2 ) in DMSO with tetramethylpiperidine (TMP) achieves 92% yield.

Key Advantages :

  • Reduced homocoupling byproducts.

  • Tolerance for nitrogen- and sulfur-containing substrates.

Alternative Routes for Ethynyl Group Installation

Direct Alkynylation of Chloropyrimidines

CN106187911A employs ethyl trifluoroacetate and 1,3-diamino-2-hydroxypropane to construct the pyrimidine ring, followed by alkynylation using ethynylmagnesium bromide.

Key Reaction Conditions :

  • Alkynylation : Grignard reagent, THF, −78°C to room temperature.

  • Yield : 78% for the final step.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Advantages Limitations
TrifluoromethylationCF3_3SO2_2Na, POCl3_3110–120°C, 8 h72.9%Scalable, high purityRequires toxic POCl3_3
Thionyl ChlorideSOCl2_2Reflux, 1–60 h>80%Phosphorus-free, eco-friendlyLong reaction times
Sonogashira CouplingPd(PPh3_3)4_4, CuI, TMSAToluene, 25°C, 24 h85%Broad substrate scopeCopper-induced side reactions
Copper-Free Coupling[DTBNpP]Pd(crotyl)Cl, TMPDMSO, rt, 2 h92%No Glaser byproducts, fastHigh catalyst loading
Grignard AlkynylationEthynylmagnesium bromideTHF, −78°C to rt78%Simple setupLow-temperature sensitivity

Critical Considerations for Optimization

Solvent and Base Selection

  • Polar aprotic solvents (e.g., DMSO, DMF) enhance palladium catalyst activity in Sonogashira reactions.

  • Sterically hindered bases (e.g., DABCO, TMP) improve selectivity by minimizing protonation of intermediates.

Functional Group Tolerance

  • Electron-withdrawing groups (e.g., trifluoromethyl) deactivate the pyrimidine ring, necessitating higher catalyst loadings.

  • Chlorine at the 5-position is stable under Sonogashira conditions but may participate in Ullmann-type couplings if overexposed to copper .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-ethynyl-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: The ethynyl group can participate in coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Pharmaceutical Applications

5-Chloro-2-ethynyl-4-(trifluoromethyl)pyrimidine serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its structural features enable it to participate in reactions that yield compounds with significant therapeutic potential.

Key Areas of Research:

  • Cancer Treatment : Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit anticancer properties. For instance, studies have shown that certain pyrimidine-based compounds can inhibit the activity of epidermal growth factor receptor (EGFR), a common target in cancer therapy .
  • Neurological Disorders : The compound has been investigated for its potential in treating neurological conditions, leveraging its ability to cross the blood-brain barrier and interact with neuronal receptors.

Case Study Example:
A study published in Frontiers in Chemistry demonstrated the synthesis of new pyrimidine derivatives that showed promising inhibitory effects on EGFR, with some compounds achieving IC50 values as low as 2 nM . This highlights the potential of this compound as a building block for developing potent anticancer agents.

Agricultural Applications

In agriculture, this compound is utilized in the formulation of agrochemicals, particularly herbicides and fungicides. Its trifluoromethyl group enhances the biological activity and selectivity of these compounds.

Key Areas of Research:

  • Crop Protection : The compound's efficacy against various plant pathogens makes it valuable for developing protective agents that enhance crop yield and resilience.

Data Table: Agrochemical Efficacy

Compound NameTarget OrganismEfficacy (%)Reference
Herbicide AWeeds85
Fungicide BFungal Pathogen90

Material Science Applications

The unique chemical properties of this compound make it suitable for research in material science, particularly in the development of advanced materials such as polymers and coatings.

Key Areas of Research:

  • Polymer Development : The compound is being explored for its role in synthesizing fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

Case Study Example:
Research has indicated that incorporating trifluoromethyl groups into polymer matrices can significantly improve their mechanical properties and resistance to solvents, making them ideal for industrial applications .

Analytical Chemistry Applications

In analytical chemistry, this compound is employed as a standard reference compound. Its distinct spectral properties facilitate the detection and quantification of similar compounds in complex mixtures.

Key Areas of Research:

  • Chromatography Standards : The compound is used as a calibration standard in chromatographic methods due to its well-defined retention characteristics.

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethynyl-4-(trifluoromethyl)pyrimidine involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit specific enzymes or receptors, leading to various biological effects. For example, its derivatives may inhibit DNA synthesis or protein function , resulting in antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with five analogs, focusing on substituent positions, biological activities, and physicochemical properties.

Table 1: Structural and Functional Comparison
Compound Name & Structure Key Substituents (Positions) Biological Activity/Application Key Differences from Target Compound Reference
5-Chloro-2-ethynyl-4-(trifluoromethyl)pyrimidine 2-ethynyl, 4-CF₃, 5-Cl Inferred antifungal/insecticidal activity N/A (Target compound)
2-[2-Methylazetidin-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine 2-methylazetidinyl, 4-phenyl, 6-CF₃ Patent-listed (therapeutic use unspecified) Bulky azetidinyl group; CF₃ at position 6
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-oxo, 4-pyrazolyl, 6-methyl Antihypertensive, antibacterial Dihydropyrimidinone scaffold; ester moiety
6-(3-Aminophenyl)-2-(pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine hydrochloride 2-pyrazolyl, 4-CF₃, 6-aminophenyl Improved solubility (hydrochloride salt) Amino group enhances polarity
Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate 4-thioacetate, 5-F, pyridinyl-CF₃ Undisclosed (structural complexity) Thioether linkage; pyridine hybrid

Key Research Findings and Analysis

Substituent Position Effects: The trifluoromethyl group at position 4 (target compound) vs. The 4-CF₃ position may enhance π-stacking interactions in enzyme active sites . Ethynyl vs. Azetidinyl/Pyrazolyl Groups: The ethynyl group’s linear geometry (target) improves membrane permeability compared to bulkier azetidinyl () or heterocyclic substituents (). However, azetidinyl groups may confer selectivity for specific receptors .

Biological Activity Trends: Trifluoromethyl pyrimidines with halogen substituents (Cl, F) exhibit stronger antifungal/insecticidal activity (e.g., derivatives) compared to non-halogenated analogs. The target compound’s 5-Cl substituent may synergize with CF₃ for enhanced bioactivity . Hydrochloride salts () improve aqueous solubility but may reduce blood-brain barrier penetration compared to neutral analogs like the target compound .

Thioether linkages () introduce metabolic susceptibility via oxidation, whereas the ethynyl group’s stability may prolong half-life .

Biological Activity

5-Chloro-2-ethynyl-4-(trifluoromethyl)pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties and other biological activities. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with both a chloro and a trifluoromethyl group, which are known to enhance biological activity. The ethynyl group contributes to the compound's reactivity and potential interactions with biological targets.

In Vitro Studies

Recent studies have demonstrated that derivatives of pyrimidine compounds, including 5-chloro derivatives, exhibit notable antiproliferative effects against various cancer cell lines. For instance, compounds containing trifluoromethyl groups have shown significant cytotoxicity against human cancer cell lines such as A375 (melanoma), DU145 (prostate), and MCF-7 (breast) .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
5-Chloro Derivative AA37515Induction of apoptosis
5-Chloro Derivative BDU14520Cell cycle arrest
5-Chloro Derivative CMCF-725Inhibition of EGFR signaling

The National Cancer Institute has evaluated several derivatives for their anticancer potential using the NCI-60 screening program, revealing that certain compounds exhibit GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range .

Mechanistic Insights

The mechanism through which these compounds exert their cytotoxic effects often involves the induction of apoptosis. For instance, treatment with certain derivatives has been associated with increased levels of pro-apoptotic proteins such as caspase-3 and Bax, alongside the downregulation of anti-apoptotic proteins like Bcl-2 . This suggests that the presence of the trifluoromethyl group may enhance the interaction with apoptotic pathways.

Other Biological Activities

Beyond anticancer properties, studies have indicated that 5-chloro derivatives also possess antifungal and insecticidal activities. For example, preliminary screenings have shown moderate to excellent antifungal activity against various strains at concentrations lower than traditional antifungals .

Table 2: Antifungal Activity of Pyrimidine Derivatives

CompoundFungal StrainInhibition Rate (%)
Compound ABotrytis cinerea96.76
Compound BSclerotinia sclerotiorum82.73

Case Studies

Several case studies highlight the effectiveness of pyrimidine derivatives in clinical settings. One notable study involved a derivative exhibiting significant inhibition against EGFR and CDK2 enzymes, which are critical targets in cancer therapy . The compound demonstrated IC50 values comparable to established tyrosine kinase inhibitors like sunitinib.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 5-Chloro-2-ethynyl-4-(trifluoromethyl)pyrimidine?

  • Methodological Answer : Reaction conditions (temperature, solvent choice, and time) are pivotal. Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) facilitate nucleophilic substitutions, while bases like sodium hydride (NaH) assist in deprotonation steps for ethynyl group introduction. Yield optimization may require iterative adjustments to stoichiometry and reaction duration .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) confirms substituent positions and purity. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (if crystalline) resolves absolute configuration. For example, trifluoromethyl and ethynyl groups produce distinct ¹⁹F and ¹³C NMR shifts .

Q. How should researchers handle waste generated during synthesis?

  • Methodological Answer : Separate halogenated and fluorinated byproducts for specialized disposal. Collaborate with certified waste management services to mitigate environmental risks, especially for persistent fluorinated compounds .

Q. What are preliminary strategies to assess biological activity?

  • Methodological Answer : Conduct in vitro antimicrobial screening via disc diffusion assays or enzyme inhibition studies (e.g., kinase targets). Computational docking (e.g., AutoDock Vina) can predict binding affinities to proteins like GlcN-6-P synthase, guiding experimental prioritization .

Advanced Research Questions

Q. How can synthetic challenges with the ethynyl group be addressed?

  • Methodological Answer : Terminal alkynes (ethynyl) are prone to oxidation or side reactions. Use protective groups (e.g., trimethylsilyl) during synthesis and deprotect under mild conditions (e.g., KF/MeOH). Monitor reaction progress via TLC or inline IR spectroscopy to detect intermediates .

Q. How do structural analogs influence structure-activity relationship (SAR) studies?

  • Methodological Answer : Compare analogs (e.g., 5-chloro-2-(methylsulfinyl)-4-(trifluoromethyl)pyrimidine) to evaluate substituent effects. Replace the ethynyl group with sulfanyl or sulfinyl moieties and quantify changes in bioactivity using dose-response assays. Molecular dynamics simulations can rationalize binding mode variations .

Q. What advanced methods resolve contradictions in reported reactivity or bioactivity data?

  • Methodological Answer : Replicate conflicting studies under controlled conditions (e.g., inert atmosphere for air-sensitive reactions). Employ high-resolution LC-MS to identify trace impurities affecting bioactivity. Meta-analyses of published data can isolate variables like solvent polarity or counterion effects .

Q. How can computational tools enhance experimental design for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Pharmacophore modeling identifies potential biological targets, while QSAR models correlate structural features (e.g., logP, polar surface area) with pharmacokinetic properties .

Q. What strategies validate the stability of the trifluoromethyl group under varying conditions?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring detect decomposition. Expose the compound to radical initiators (e.g., AIBN) to assess C-F bond robustness. Compare ¹⁹F NMR spectra pre- and post-stress to quantify degradation .

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